molecular formula C19H26N2 B3850143 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine

Cat. No.: B3850143
M. Wt: 282.4 g/mol
InChI Key: HQIAIRLDVDXBQR-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine is a complex organic compound that features a bicyclic structure and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine typically involves multiple steps:

    Formation of the Bicyclic Structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Attachment of the Piperazine Ring: This step might involve nucleophilic substitution reactions where the bicyclic structure is reacted with a piperazine derivative.

    Introduction of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Bicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with enzymes or receptors.

    Medicine: Potential use as a drug candidate for treating various conditions.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, altering their activity. The bicyclic structure and piperazine ring could play a role in binding to these targets, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylpiperazine
  • 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-chlorophenyl)piperazine

Uniqueness

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This slight modification can lead to differences in how the compound interacts with biological targets compared to its analogs.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-15-2-6-19(7-3-15)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h2-7,16-18H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAIRLDVDXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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